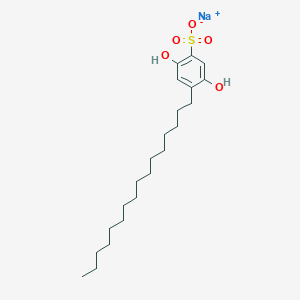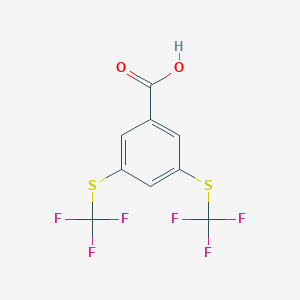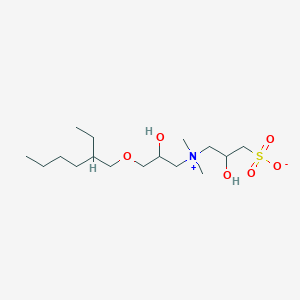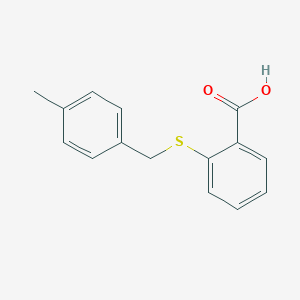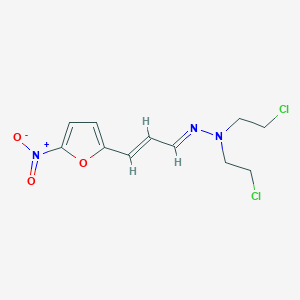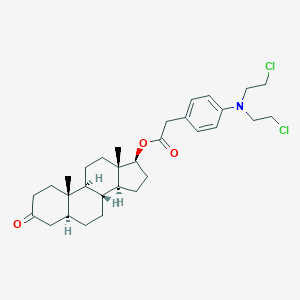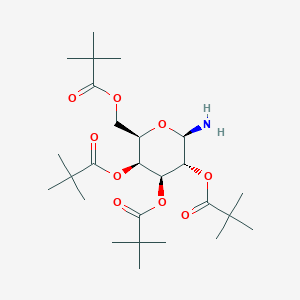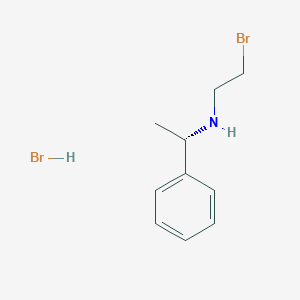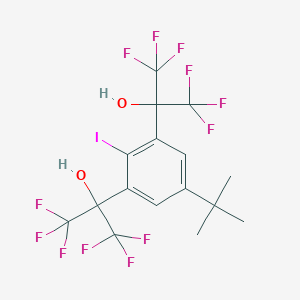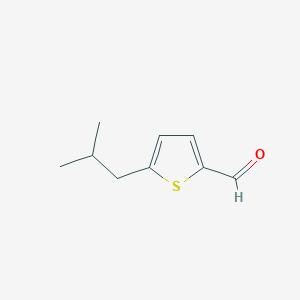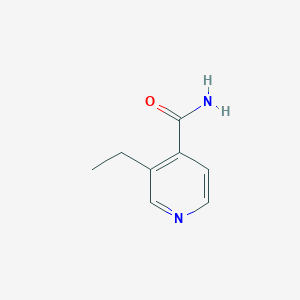![molecular formula C7H16Si B008382 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 87842-32-8](/img/structure/B8382.png)
[(Z)-but-2-en-2-yl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the silane family, which is known for its versatility and reactivity in organic synthesis. Silanes are widely used in various chemical reactions and material synthesis due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylchlorosilane with an appropriate alkene under specific conditions. One common method is the hydrosilylation reaction, where trimethylchlorosilane reacts with 1-methyl-1-propene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to form strong bonds with various substrates. The trimethylsilyl group can interact with different molecular targets, leading to modifications in the chemical and physical properties of the substrates. This interaction is facilitated by the silicon atom, which can form stable bonds with carbon, oxygen, and other elements.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another silane compound used in organic synthesis.
Trimethylsilyl bromide: Similar to trimethylsilyl chloride but with a bromine atom.
Trimethylsilyl iodide: Contains an iodine atom instead of chlorine or bromine.
Uniqueness
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is unique due to its specific structure, which includes a 1-methyl-1-propenyl group. This structure imparts distinct reactivity and properties compared to other trimethylsilyl compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
[(Z)-but-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLCBPYZLFNST-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

